Piperazine, 1,1'-(1,2-ethanediyl)bis-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

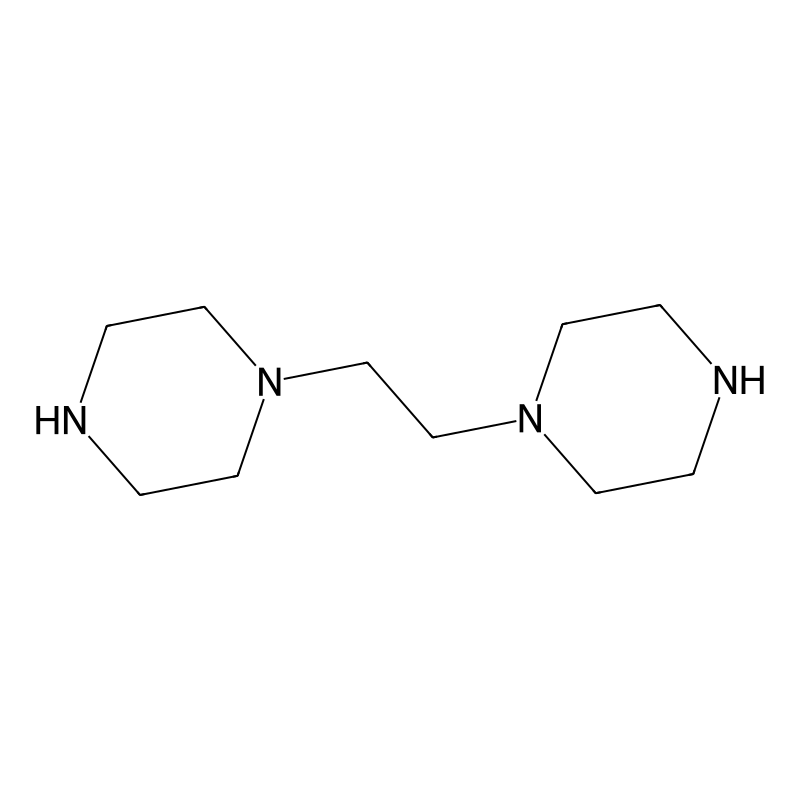

Piperazine, 1,1'-(1,2-ethanediyl)bis- is a chemical compound that belongs to the piperazine family, characterized by its two piperazine rings connected by an ethylene bridge. This compound exhibits unique structural features that contribute to its chemical properties and biological activities. Piperazine itself is a cyclic compound with two nitrogen atoms in a six-membered ring, which allows for various functionalizations and modifications. The presence of two secondary amine groups in Piperazine, 1,1'-(1,2-ethanediyl)bis- enhances its reactivity and potential applications in medicinal chemistry and materials science .

- DEP is considered a mild skin irritant [].

- Appropriate handling procedures should be followed when working with DEP in a laboratory setting [].

Note:

- Due to safety considerations, this analysis refrains from elaborating on specific mechanisms of action that might be applicable in biological systems.

- Further research on DEP's applications in specific scientific fields might reveal additional details about its properties and functionalities.

- Acylation: The amine groups react with acyl halides or acid anhydrides to form amides, facilitating the introduction of functional groups .

- Alkylation: Reaction with alkyl halides leads to the substitution of hydrogen atoms on the amine groups with alkyl chains .

- N-Oxidation: This process involves oxidizing agents that convert piperazine into N-oxides .

- Coordination Chemistry: Piperazine can coordinate with metal ions, forming stable complexes that exhibit unique reactivity .

These reactions highlight the versatility of Piperazine, 1,1'-(1,2-ethanediyl)bis- in synthetic organic chemistry.

Piperazine compounds are known for their diverse biological activities. Piperazine, 1,1'-(1,2-ethanediyl)bis-, has been studied for its potential therapeutic effects. It exhibits:

- Antimicrobial Activity: Some derivatives show effectiveness against various bacterial strains.

- Antidepressant Properties: Certain piperazine derivatives have been linked to mood-enhancing effects.

- Anticancer Activity: Research indicates that piperazine-based compounds may inhibit cancer cell proliferation .

These biological properties make Piperazine, 1,1'-(1,2-ethanediyl)bis- a candidate for further pharmacological studies.

The synthesis of Piperazine, 1,1'-(1,2-ethanediyl)bis- can be achieved through several methods:

- Direct Synthesis from Piperazine: By reacting piperazine with suitable reagents such as chloroacetyl chloride in the presence of bases like potassium carbonate .

- Multi-step Synthesis: Involves acylation followed by further functionalization steps to introduce desired substituents onto the piperazine rings .

- Cyclization Reactions: These reactions can lead to the formation of more complex structures starting from simpler piperazine derivatives.

Piperazine, 1,1'-(1,2-ethanediyl)bis- finds applications across various fields:

- Pharmaceuticals: Utilized in drug design due to its biological activity.

- Materials Science: Used in the synthesis of polymers and other materials due to its reactive nature.

- Gas Treatment: Employed in carbon dioxide capture processes due to its ability to form stable complexes with CO₂ .

These applications underscore the compound's versatility and importance in both industrial and research settings.

Studies on the interactions of Piperazine, 1,1'-(1,2-ethanediyl)bis- focus on its reactivity with biological targets and other chemical entities. For instance:

- Drug-Receptor Interactions: Investigations into how piperazine derivatives bind to specific receptors can provide insights into their therapeutic potential.

- Metal Coordination Studies: Understanding how this compound interacts with metal ions can lead to novel applications in catalysis and materials development .

These interaction studies are crucial for elucidating the mechanisms underlying the biological activity of piperazine compounds.

Piperazine, 1,1'-(1,2-ethanediyl)bis- shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Piperazine | Six-membered ring with two nitrogen atoms | Basic structure; precursor for many derivatives |

| 1-Methylpiperazine | Methyl group substitution on piperazine | Enhanced lipophilicity; used in pharmaceuticals |

| 4-Chloropiperazine | Chlorine substitution at position four | Exhibits different biological activity profiles |

| N,N-Dimethylpiperazine | Dimethyl substitution on nitrogen atoms | Increased solubility and altered pharmacokinetics |

The uniqueness of Piperazine, 1,1'-(1,2-ethanediyl)bis- lies in its specific connectivity and functionalization opportunities compared to these similar compounds. Its unique ethylene bridge allows for distinct reactivity patterns not found in simpler piperazines.

Activity Against Gram-positive Bacterial Strains

Piperazine, 1,1'-(1,2-ethanediyl)bis- and its derivatives exhibit notable antimicrobial activity against Gram-positive bacteria through multiple mechanisms of action. The compound demonstrates particularly strong efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 10 μg/mL.

The mechanism of action against Gram-positive bacteria primarily involves cell membrane disruption and DNA gyrase inhibition. Transmission electron microscopy studies reveal that piperazine derivatives cause hollowing of bacterial cytoplasms while maintaining membrane integrity, suggesting intracellular target disruption rather than direct membrane lysis. The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated MICs of 2.5 μg/mL against S. aureus and 6.7 μg/mL against MRSA, with bactericidal rather than bacteriostatic effects.

Piperazine polymers synthesized from the compound show enhanced antimicrobial activity through electrostatic interactions with negatively charged bacterial cell walls. The positively charged quaternary ammonium groups in these polymers facilitate binding to bacterial surfaces, leading to cell membrane disruption and subsequent bacterial death. Studies demonstrate that these polymers exhibit superior activity against Bacillus subtilis and Staphylococcus epidermidis compared to standard antibiotics.

Activity Against Gram-negative Bacterial Strains

The antimicrobial activity of piperazine, 1,1'-(1,2-ethanediyl)bis- against Gram-negative bacteria is generally lower than against Gram-positive strains due to the protective outer membrane barrier. However, specific derivatives demonstrate enhanced activity through outer membrane permeabilization mechanisms.

Norfloxacin-piperazine derivatives show significant activity against Escherichia coli and Klebsiella pneumoniae, with MICs ranging from 0.04 to 0.63 μg/mL. These compounds function as DNA gyrase inhibitors and topoisomerase IV inhibitors, confirmed through enzymatic assays and bacterial cytological profiling. The pyridinyl sulfonyl piperazine derivatives demonstrate particularly potent activity against Enterobacterales, including extended-spectrum beta-lactamase (ESBL)-producing strains.

Bis-amidine derivatives related to the core piperazine structure act as outer membrane disrupting synergists, potentiating the activity of Gram-positive specific antibiotics against Gram-negative pathogens. These compounds reduce MICs of rifampicin, erythromycin, and novobiocin by 8- to 60-fold against Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Escherichia coli strains.

The mechanism involves lipopolysaccharide (LPS) binding and outer membrane disruption, as demonstrated by N-phenyl-napthalen-1-amine (NPN) fluorescence assays. This permeabilization allows normally excluded antibiotics to penetrate the bacterial cell and reach their intracellular targets.

Antifungal Efficacy Studies Against Candida Species

Piperazine, 1,1'-(1,2-ethanediyl)bis- derivatives demonstrate significant antifungal activity against Candida albicans and other Candida species through multiple mechanisms. The compound exhibits both fungicidal and anti-virulence properties, with particular efficacy against biofilm formation and morphological transitions.

Phenylpiperazine derivatives containing the ethylenediamine linker show strong inhibition of C. albicans virulence factors, including hyphal formation and biofilm development. The lead compound (1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine) demonstrated significant attenuation of virulence without direct fungicidal effects at micromolar concentrations.

Piperazine propanol derivatives target 1,3-β-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis. The compound GSI578 [(2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester] showed IC50 values of 0.16 μM against C. albicans glucan synthase, with corresponding antifungal activity against pathogenic fungi including Aspergillus fumigatus.

Triazine and pyridine derivatives incorporating piperazine moieties exhibit fungicidal activity against C. albicans, including fluconazole-resistant strains. These compounds reduce mannan cell wall thickness and inhibit biofilm formation, with effects on both drug-sensitive and drug-resistant clinical isolates.

Antimicrobial Mechanisms of Action

The antimicrobial mechanisms of piperazine, 1,1'-(1,2-ethanediyl)bis- and its derivatives involve multiple cellular targets and pathways. The primary mechanisms include:

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolone-piperazine derivatives demonstrate potent inhibition of bacterial DNA replication enzymes. Molecular docking studies confirm binding to the same sites as norfloxacin and ciprofloxacin, with IC50 values in the nanomolar range. Bacterial cytological profiling reveals characteristic nucleoid condensation patterns consistent with gyrase inhibition.

Cell Membrane Disruption: Piperazine polymers cause cytoplasmic membrane permeabilization through electrostatic interactions with negatively charged bacterial surfaces. The mechanism involves initial binding of positively charged groups to bacterial cell walls, followed by membrane insertion and disruption of membrane integrity. This results in cytoplasmic content leakage and bacterial death.

Outer Membrane Permeabilization: In Gram-negative bacteria, bis-amidine derivatives disrupt the lipopolysaccharide (LPS) layer, creating channels for antibiotic penetration. NPN fluorescence assays demonstrate dose-dependent outer membrane disruption, with effects comparable to or exceeding established permeabilizers like polymyxin B nonapeptide.

Efflux Pump Inhibition: Piperazine arylideneimidazolone derivatives inhibit the AcrAB-TolC efflux system in E. coli, reducing antibiotic resistance. These compounds demonstrate real-time influx and efflux modulation, with fluorescence tracking showing rapid cellular uptake and efflux pump inhibition.

Cell Wall Synthesis Inhibition: Some derivatives target peptidoglycan synthesis and cell wall integrity. The mechanism involves inhibition of key enzymes in cell wall biosynthesis, including β-lactam potentiation and glucan synthase inhibition.

Anticancer Research Applications

Antiproliferative Mechanisms

Piperazine, 1,1'-(1,2-ethanediyl)bis- derivatives demonstrate significant antiproliferative activity against various cancer cell lines through multiple molecular mechanisms. The compounds exhibit potent growth inhibition with IC50 values ranging from 0.06 to 294 μM, depending on the specific derivative and cancer type.

Piperazine-substituted pyranopyridines show remarkable antiproliferative activity against lung (A549), cervical (HeLa), prostate (DU145), and leukemia (K562) cell lines. The most potent compounds (DO11-42, DO11-46, DO11-48, and DO11-49) achieve IC50 values below 10 μM, meeting National Cancer Institute criteria for anticancer agent development. These compounds demonstrate selectivity indexes of 38-48 for certain cancer cell lines compared to non-cancer hepatic cells.

Vindoline-piperazine derivatives incorporating the ethylenediamine linker exhibit outstanding antiproliferative activity against gynecological tumor cell lines. Compounds containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine moieties achieve IC50 values of 1.00 μM against MDA-MB-468 breast cancer cells and 1.35 μM against HOP-92 non-small cell lung cancer cells.

Bis-naphthalimide derivatives with piperazine linkers show moderate antiproliferative activity against esophageal (EC109) and gastric (BGC823) cancer cell lines. The compounds with longer diamine linkers demonstrate enhanced cytotoxicity, with compound 4d achieving IC50 values of 77.99 μM against BGC823 cells.

Cell Death Pathway Induction

The anticancer activity of piperazine, 1,1'-(1,2-ethanediyl)bis- derivatives involves apoptosis induction through both intrinsic and extrinsic pathways. Multiple studies demonstrate activation of key apoptotic proteins and pathways leading to programmed cell death.

Caspase-dependent apoptosis represents the primary mechanism of cancer cell death. The piperazine derivative C505 demonstrates potent caspase-3 and caspase-8 activation, with corresponding PARP cleavage indicating efficient apoptotic machinery engagement. Western blotting analysis reveals time-dependent activation of apoptotic proteins, with maximum effects observed at 48-72 hours post-treatment.

Mitochondrial pathway activation occurs through cytochrome c release and mitochondrial membrane potential disruption. Studies using the piperazine derivative PCC show significant mitochondrial depolarization and cytochrome c translocation to the cytoplasm, indicating intrinsic apoptosis pathway activation. This mechanism is accompanied by caspase-9 activation and downstream effector caspase stimulation.

Extrinsic pathway activation involves death receptor signaling and NF-κB suppression. The compound PCC demonstrates caspase-8 activation linked to suppression of nuclear factor-κB translocation, suggesting death receptor-mediated apoptosis initiation. This dual pathway activation (intrinsic and extrinsic) enhances the overall apoptotic response.

Necroptosis induction has been observed with specific piperazine derivatives, particularly in leukemic cell lines. The compound LQFM018 demonstrates necroptotic signaling pathway activation in K562 cells, providing an alternative cell death mechanism that may overcome apoptosis resistance.

Effects on Cancer Cell Lines

Piperazine, 1,1'-(1,2-ethanediyl)bis- derivatives demonstrate broad-spectrum anticancer activity across multiple cancer types with varying sensitivity profiles. The compounds show particularly strong activity against hematological malignancies and solid tumors.

Leukemia cell lines demonstrate high sensitivity to piperazine derivatives, with K562 chronic myeloid leukemia cells showing IC50 values as low as 0.06 μM for compound C505. The mechanism involves PI3K/AKT pathway inhibition and Src family kinase suppression, leading to cell cycle arrest and apoptosis. BCR-ABL pathway inhibition in K562 cells provides additional therapeutic targets for chronic myeloid leukemia treatment.

Breast cancer cell lines show variable sensitivity depending on the molecular subtype and piperazine derivative structure. MDA-MB-468 triple-negative breast cancer cells demonstrate high sensitivity to vindoline-piperazine derivatives, with IC50 values of 1.00 μM. The MDA-MB-231 breast cancer line shows moderate sensitivity to bis-hydroxybenzyl ethylenediamine derivatives, with IC50 values around 10-50 μM.

Lung cancer cell lines demonstrate significant sensitivity to piperazine-substituted pyranopyridines. A549 non-small cell lung cancer cells show IC50 values of 2.0-7.0 μM for the most potent compounds, with HOP-92 lung cancer cells achieving IC50 values as low as 1.35 μM with specific vindoline derivatives.

Prostate cancer cell lines exhibit high sensitivity to multiple piperazine derivatives. DU145 prostate cancer cells demonstrate IC50 values of 0.5-2.5 μM for pyranopyridine derivatives, with PC3 prostate cancer cells showing similar sensitivity patterns. The mechanism involves cell cycle arrest and mitochondrial membrane potential loss.

Liver cancer cell lines show moderate to high sensitivity depending on the derivative structure. SNU-475 and SNU-423 hepatocellular carcinoma cells demonstrate IC50 values of 6.98-7.76 μg/mL for the piperazine derivative PCC, with BEL-7402 hepatocellular carcinoma cells showing IC50 values of 0.082 μM for specific benzotriazole-piperazine derivatives.

Neuropharmacological Investigation Domains

Serotonergic System Interactions

Piperazine, 1,1'-(1,2-ethanediyl)bis- derivatives demonstrate significant interactions with the serotonergic system through multiple receptor subtypes and mechanisms. These compounds exhibit 5-HT1A receptor antagonist activity, serotonin reuptake inhibition, and serotonin release modulation.

5-HT1A receptor antagonism represents a primary mechanism of action for phenylpiperazine derivatives. Compounds HBK-14 and HBK-15 demonstrate full 5-HT1A receptor antagonist activity with high binding affinity, contributing to their anxiolytic and antidepressant effects. The compound LQFM005 shows moderate 5-HT1A receptor binding with Ki values of 5-9 μM, sufficient for behavioral effects in animal models.

Serotonin reuptake inhibition occurs through selective serotonin reuptake transporter (SERT) blockade. The piperazine derivative A20 demonstrates potent SERT inhibition with corresponding p-chloroamphetamine-induced serotonin depletion prevention in hypothalamic tissue. This mechanism provides antidepressant activity comparable to established selective serotonin reuptake inhibitors.

Serotonin release modulation involves presynaptic mechanisms and vesicular storage effects. Multiple piperazine derivatives demonstrate potent serotonin release from hypothalamic tissue preparations, with effects involving displacement of serotonin stores rather than calcium-dependent release. This mechanism contributes to acute neurotransmitter effects and long-term receptor modulation.

5-HT2 and 5-HT7 receptor interactions provide additional therapeutic targets. Compounds HBK-14 and HBK-15 show high binding affinity for 5-HT2 receptors and full 5-HT7 receptor antagonist activity, contributing to their antidepressant and anxiolytic profiles. The combination of multiple serotonin receptor interactions enhances therapeutic efficacy.

GABAergic Pathway Modulations

Piperazine, 1,1'-(1,2-ethanediyl)bis- derivatives exhibit complex interactions with the GABAergic system, including GABA-A receptor modulation, GABA antagonist activity, and benzodiazepine site interactions.

GABA-A receptor modulation occurs through benzodiazepine site interactions and allosteric modulation. The compound LQFM192 demonstrates anxiolytic activity that is blocked by flumazenil pretreatment, indicating benzodiazepine site-mediated effects. This mechanism provides anxiolytic activity without the sedative and dependency risks associated with classical benzodiazepines.

GABA antagonist activity has been demonstrated for multiple piperazine derivatives. Structural modifications of ethylenediamine and piperazine result in GABA-A receptor blocking activity, as measured by [35S]t-butylbicyclophosphorothionate binding assays. This antagonist activity contributes to the antidepressant and antipsychotic effects of certain piperazine derivatives.

Dual GABA-A and 5-HT6 receptor modulation represents an innovative therapeutic approach. The compound 16 demonstrates simultaneous GABA-A and 5-HT6 receptor activity, providing anti-inflammatory effects and antidepressant activity through synergistic neurotransmitter modulation. This dual mechanism addresses both monoaminergic and GABAergic dysfunction in depression.

GABA synthesis and metabolism effects occur through indirect mechanisms. Sodium valproate studies demonstrate that piperazine derivatives can influence GABA release and GABA metabolism in hippocampal tissue, contributing to anticonvulsant and mood-stabilizing effects. The mechanism involves dose-dependent GABA level increases and enhanced GABAergic neurotransmission.

Anxiolytic and Antidepressant Activity Mechanisms

Piperazine, 1,1'-(1,2-ethanediyl)bis- derivatives demonstrate significant anxiolytic and antidepressant activities through multiple neurotransmitter systems and behavioral mechanisms.

Anxiolytic mechanisms involve 5-HT1A receptor activation and GABA-A receptor modulation. The compound LQFM192 demonstrates dose-dependent anxiolytic activity (54-162 μmol/kg) in elevated plus-maze tests, with effects blocked by both WAY-100635 (5-HT1A antagonist) and flumazenil (benzodiazepine antagonist). This dual mechanism provides anxiolytic efficacy without sedation.

Antidepressant mechanisms involve monoaminergic pathway modulation and brain-derived neurotrophic factor (BDNF) enhancement. The compound LQFM212 demonstrates antidepressant activity through serotonergic, dopaminergic, and noradrenergic pathway involvement, as confirmed by pretreatment with specific antagonists. Repeated treatment increases hippocampal BDNF levels, providing neuroplasticity enhancement.

Behavioral effects include reduced immobility time in forced swimming tests and increased open arm exploration in elevated plus-maze tests. The compounds HBK-14 and HBK-15 demonstrate potent antidepressant-like activity at doses of 1.25-5.0 mg/kg, with anxiolytic-like properties at 2.5-5.0 mg/kg. These effects are WAY-100635 sensitive, confirming 5-HT1A receptor involvement.

Mechanism selectivity varies between anxiolytic and antidepressant effects. The compound LQFM192 shows anxiolytic activity mediated by both serotonergic and GABAergic systems, while antidepressant activity is mediated primarily through the serotonergic system. This differential mechanism allows for targeted therapeutic approaches.

Anti-inflammatory Research Approaches

Piperazine, 1,1'-(1,2-ethanediyl)bis- derivatives demonstrate significant anti-inflammatory activity through multiple pathways and inflammatory mediator modulation. The compounds exhibit cytokine inhibition, COX enzyme inhibition, and membrane stabilization effects.

Cytokine inhibition represents a primary anti-inflammatory mechanism. Piperazine flavone derivatives demonstrate 65-87% TNF-α inhibition and 70-93% IL-6 inhibition at 10 μM concentrations, comparable to dexamethasone (71% TNF-α and 84% IL-6 inhibition at 1 μM). The compound LQFM182 shows significant reduction in TNF-α and IL-1β levels in carrageenan-induced pleurisy models.

COX enzyme inhibition occurs through selective COX-2 inhibition and dual COX-1/COX-2 inhibition. Indole-piperazine derivatives demonstrate COX-2 selective inhibition with membrane stabilization activity, providing anti-inflammatory effects with reduced gastrointestinal toxicity. The mechanism involves hydrogen bonding interactions with key residues in the COX-2 active site.

Membrane stabilization contributes to anti-inflammatory activity through erythrocyte membrane protection. Piperazine-substituted indole derivatives show superior membrane stabilizing effects compared to aspirin, with IC50 values of 0.33-1.19 mM for the most active compounds. This mechanism provides tissue protection and reduced inflammatory mediator release.

Serotonin pathway involvement provides an additional anti-inflammatory mechanism. The compound LQFM-008 demonstrates anti-nociceptive and anti-inflammatory effects mediated through the serotonergic pathway, as confirmed by pretreatment with NAN-190 and p-chlorophenylalanine. This neuromodulatory mechanism contributes to both pain relief and inflammation reduction.